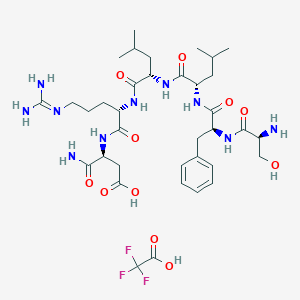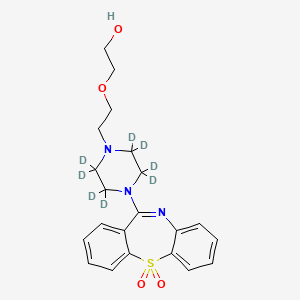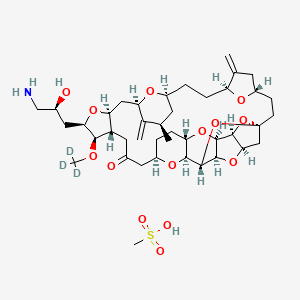
N-Methyl Metribuzin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Metribuzin-d3 is a deuterium-labeled analogue of N-Methyl Metribuzin, which is itself an analogue of the herbicide Metribuzin. This compound is primarily used as a reference substance in scientific research, particularly in the study of drug impurities and reagents . The molecular formula of this compound is C9H13D3N4OS, and it has a molecular weight of 231.33 g/mol .
Métodos De Preparación
The preparation of N-Methyl Metribuzin-d3 involves the reaction of triazinone with methyl halide in the presence of lithium ions. The reaction is carried out in a methanol-water solvent at a temperature range of 5-20°C and a pH value of 11.5-12.5 . The addition of lithium ions enhances the selectivity of the reaction, leading to a higher yield of the desired product with minimal impurities .
Análisis De Reacciones Químicas
N-Methyl Metribuzin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Aplicaciones Científicas De Investigación
N-Methyl Metribuzin-d3 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methyl Metribuzin-d3 is similar to that of Metribuzin. It inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the production of reactive oxygen species, which cause cellular damage and ultimately result in the death of the target plants . The molecular targets include the D1 protein of the photosystem II complex .
Comparación Con Compuestos Similares
N-Methyl Metribuzin-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. Similar compounds include:
Metribuzin: The parent compound, widely used as a herbicide.
Tribenuron Methyl: Another herbicide with a different mode of action, inhibiting acetolactate synthase.
Diketo-Metribuzin: A major metabolite of metribuzin, used in environmental studies.
This compound stands out due to its enhanced stability and specificity in analytical applications .
Propiedades
Fórmula molecular |
C9H16N4OS |
|---|---|
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
6-tert-butyl-3-methylsulfanyl-4-(trideuteriomethylamino)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3/i4D3 |
Clave InChI |
JBFWXRSTOLHNFZ-GKOSEXJESA-N |
SMILES isomérico |
[2H]C([2H])([2H])NN1C(=O)C(=NN=C1SC)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=NN=C(N(C1=O)NC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)









